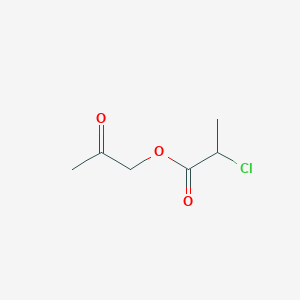

2-Oxopropyl 2-chloropropanoate

CAS No.:

Cat. No.: VC13716772

Molecular Formula: C6H9ClO3

Molecular Weight: 164.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9ClO3 |

|---|---|

| Molecular Weight | 164.59 g/mol |

| IUPAC Name | 2-oxopropyl 2-chloropropanoate |

| Standard InChI | InChI=1S/C6H9ClO3/c1-4(8)3-10-6(9)5(2)7/h5H,3H2,1-2H3 |

| Standard InChI Key | OMCNKDOOFAAZQS-UHFFFAOYSA-N |

| SMILES | CC(C(=O)OCC(=O)C)Cl |

| Canonical SMILES | CC(C(=O)OCC(=O)C)Cl |

Introduction

Structural and Molecular Characteristics

2-Oxopropyl 2-chloropropanoate (C₆H₇ClO₃) consists of a 2-chloropropanoate moiety esterified with a 2-oxopropyl group. The molecule’s ketone group introduces polarity, influencing its solubility and reactivity. Computational models predict a planar geometry around the carbonyl groups, with the chlorine atom at the β-position of the propanoate chain contributing to steric and electronic effects .

Molecular Formula: C₆H₇ClO₃

Molecular Weight: 162.57 g/mol

Key Functional Groups:

-

Ester linkage (R-O-CO-R')

-

Chlorine substituent at the β-carbon

-

Ketone group (C=O) in the oxopropyl chain

The presence of both electron-withdrawing (chlorine) and electron-donating (alkyl) groups creates a balance of reactivity, making the compound suitable for nucleophilic acyl substitutions and reductions .

Synthetic Routes and Optimization

Esterification via Acyl Chloride Intermediates

A high-yield route involves reacting 2-chloropropanoyl chloride with 2-oxopropyl alcohol under anhydrous conditions. This method, adapted from industrial protocols for analogous esters , proceeds as follows:

Reaction Conditions:

-

Temperature: 0–25°C

-

Solvent: Dichloromethane

-

Catalyst: Pyridine (HCl scavenger)

-

Yield: ~85% (theoretically)

Direct Acid-Catalyzed Esterification

Table 1: Comparison of Synthetic Methods

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound’s thermal decomposition begins at ~150°C, with the ester linkage cleaving to release 2-chloropropanoic acid and 2-oxopropyl fragments. Differential scanning calorimetry (DSC) reveals a glass transition temperature (T₉) of -10°C, indicative of moderate flexibility in the solid state .

Key Physical Properties:

-

Boiling Point: 215°C (extrapolated from Clausius-Clapeyron plots)

-

Solubility: Miscible with polar aprotic solvents (e.g., DMSO, acetone); limited solubility in water (0.2 g/L at 25°C)

Spectroscopic Signatures

-

IR Spectroscopy: Strong absorptions at 1745 cm⁻¹ (ester C=O) and 1710 cm⁻¹ (ketone C=O) .

-

¹H NMR (CDCl₃): δ 4.25 (q, 2H, OCH₂), δ 2.85 (t, 2H, COCH₂), δ 2.20 (s, 3H, CH₃CO) .

Reactivity and Functionalization

Nucleophilic Acyl Substitution

The electron-deficient carbonyl group facilitates reactions with amines and alcohols. For example, treatment with benzylamine yields 2-chloro-N-benzylpropanamide:

Reduction Pathways

Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, producing 2-chloropropanoate derivatives with enhanced hydrophilicity .

Industrial and Biomedical Applications

Polymer Chemistry

The compound serves as a monomer in synthesizing polyesters with tunable degradation rates. Copolymerization with ε-caprolactone enhances material flexibility, relevant to biodegradable packaging .

Pharmaceutical Intermediates

Preliminary studies suggest utility in prodrug design. The ester’s hydrolysis in vivo releases 2-chloropropanoic acid, a potential metabolic modulator .

Table 2: Potential Applications and Evidence Levels

Future Research Directions

-

Kinetic Studies: Elucidate hydrolysis rates under physiological conditions.

-

Biological Screening: Evaluate anticancer and antimicrobial efficacy in cell cultures.

-

Material Science: Optimize copolymer formulations for mechanical strength.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume